Product packaging for (2R)-2-Pyrrolidinol(Cat. No.:)

(2R)-2-Pyrrolidinol

Cat. No.: B13936825
M. Wt: 87.12 g/mol
InChI Key: NDUWNWVXAYLZSO-SCSAIBSYSA-N
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Description

(2R)-2-Pyrrolidinol is a chiral pyrrolidine derivative with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . It is classified as a specialty chemical, valued in research for its role as a versatile building block in organic synthesis . The compound's core structure, the 2-pyrrolidinone template, is recognized as an essential pharmacophore in medicinal chemistry . This scaffold is found in molecules with significant biological and pharmacological activities, including anticonvulsant and anti-inflammatory effects . As a chiral synthon derived from the natural configuration of S-pyroglutamic acid, this compound is particularly useful for constructing optically active molecules with predetermined stereochemistry . Its applications include serving as a precursor in the synthesis of more complex chemical structures for research into neurological and inflammatory diseases . The R-configuration at the 2-position is crucial for studying structure-activity relationships in drug discovery. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B13936825 (2R)-2-Pyrrolidinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(2R)-pyrrolidin-2-ol

InChI

InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2/t4-/m1/s1

InChI Key

NDUWNWVXAYLZSO-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@H](NC1)O

Canonical SMILES

C1CC(NC1)O

Origin of Product

United States

Synthetic Strategies and Enantioselective Methodologies for 2r 2 Pyrrolidinol and Its Chiral Derivatives

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages readily available, naturally occurring chiral molecules as starting materials to construct the target chiral pyrrolidine (B122466) framework. This approach benefits from the inherent stereochemistry of the starting material, which is transferred to the final product.

Utilization of Naturally Derived Precursors

Several natural products serve as excellent precursors for the synthesis of (2R)-2-pyrrolidinol and its derivatives, with their inherent chirality guiding the stereochemical outcome of the synthetic sequence.

S-pyroglutamic acid : As a derivative of L-glutamic acid, S-pyroglutamic acid is a widely used chiral synthon. mdpi.comnih.gov Its two distinct carbonyl groups allow for extensive derivatization. mdpi.comnih.gov The synthesis of optically active 2-pyrrolidinones from S-pyroglutamic acid often involves the insertion of various substituents at the 1 and 5 positions of the 2-pyrrolidinone (B116388) ring. mdpi.com The stereochemistry at the 5-position is typically retained throughout the synthesis. nih.gov For instance, (2R,5S)-2-aryl-1-aza-3-oxabicyclo[3.3.0]octan-8-ones have been synthesized from L-pyroglutamic acid, which serve as precursors for various 2-pyrrolidinone derivatives. nii.ac.jpamanote.com

D-tartaric acid : This C2-symmetric chiral building block is another valuable starting material. For example, the synthesis of (R,R)-2,2'-bispyrrolidine has been achieved from (D)-tartaric acid in a multi-step process. orgsyn.orgorgsyn.org The resolution of racemic mixtures of 2,2'-bispyrrolidine can be accomplished using tartaric acid enantiomers to selectively crystallize the desired diastereomeric salt. orgsyn.org

Mannitol : D-Mannitol has been utilized in the synthesis of chiral pyrrolidine derivatives. researchgate.netnih.gov For instance, a diversity-oriented synthesis of functionalized chiral building blocks, including iminosugars with a pyrrolidine core, has been developed starting from a common chiral intermediate derived from D-mannitol. researchgate.net The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines has also been reported starting from diepoxides derived from D-mannitol. nih.gov

Preparation of Chiral Pyrrolidinone Precursors

The synthesis of this compound often proceeds through chiral pyrrolidinone intermediates. These precursors can be synthesized from various chiral sources, including amino acids.

N-Boc-L-amino acids can be coupled with Meldrum's acid, followed by reduction, cyclization, and deprotection to yield enantiopure 5-substituted-2-pyrrolidinones. google.com

Methyl S-pyroglutamate can be N-benzylated and subsequently hydrolyzed to the corresponding carboxylic acid, which is then coupled with other chiral molecules like S-histidine to create more complex chiral pyrrolidinone structures. mdpi.com

The reduction of N-Boc-4-hydroxyprolinate derivatives can yield protected pyroglutamates, which are key intermediates for further transformations. d-nb.info

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Enantioselective Hydrogenation of Pyrrolidine Precursors

The catalytic hydrogenation of prochiral pyrroline (B1223166) or pyrrolidinone precursors is a powerful method for accessing enantiomerically enriched pyrrolidines. The choice of chiral catalyst is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Rh(I) complex with (S,S)-BPPM4,4-dimethyl-1-phenyl-3-pyrrolin-2-one(R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone76% sci-hub.se
Ru(OAc)₂/(R)-BINAP2-ethyl-pyrroline(R)-2-ethyl-pyrrolidine99%
Rhodium-DuPhos2-ethyl-pyrrolineNot specified95%

Data presented in the table is based on available research findings.

For example, the enantioselective reduction of a ketolactam precursor using a Rh(I) complex with the (S,S)-BPPM ligand yielded the corresponding (R)-hydroxy-pyrrolidinone with a 76% enantiomeric excess (e.e.). sci-hub.se In another study, ruthenium-BINAP complexes demonstrated high enantioselectivity in the reduction of 2-ethyl-pyrroline to (R)-2-ethyl-pyrrolidine, achieving up to 99% e.e.

Asymmetric Addition to Chiral Imines

The diastereoselective addition of nucleophiles to chiral imines or their derivatives is a versatile strategy for constructing chiral pyrrolidine rings.

The addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol can proceed with high diastereoselectivity to form chiral (R)-benzylamines. acs.org These intermediates can then be cyclized to form trans-(R,R)-disubstituted pyrrolidines. acs.org

A five-step synthesis of (R,R)-2,2'-bispyrrolidine has been developed based on the asymmetric addition to a chiral imine. orgsyn.orgorgsyn.org

The use of N-tert-butanesulfinyl imines has proven effective in the asymmetric synthesis of various nitrogen-containing heterocycles, including pyrrolidines. beilstein-journals.org Nucleophilic addition to these chiral imines often occurs with high diastereoselectivity. beilstein-journals.org

Diastereoselective Alkylation Strategies

Diastereoselective alkylation of chiral pyrrolidine precursors is another effective method for introducing substituents with high stereocontrol.

The Frater-Seebach diastereoselective alkylation has been employed as a key step in the synthesis of the chiral pyrrolidine core of neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov

A diastereoselective method for synthesizing chiral pyrrolidine ring-containing compounds involves a protocol of bromination followed by aminocyclization, which provides an efficient intramolecular amidation of an isolated double bond with high diastereomeric excess. researchgate.net

Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition has been utilized for the enantioselective synthesis of the chiral pyrrolidine fragment of Upadacitinib, achieving high diastereoselectivity in the construction of the 3,4-syn substituted pyrrolidine moiety. acs.org

Seebach's Self-Regeneration of Stereochemistry (SRS) Methodology

The Self-Regeneration of Stereocenters (SRS) is a powerful strategy to modify a chiral center without racemization. ethz.ch This method involves a four-step sequence:

Formation of a temporary chiral auxiliary: A temporary stereogenic center is introduced by reacting the chiral starting material, such as (S)-proline, with an aldehyde, like pivaldehyde, to form a bicyclic acetal. ethz.chrsc.org This creates a new, diastereomerically pure heterocyclic system. rsc.org

Trigonalization of the original stereocenter: The original stereocenter is converted to a trigonal planar geometry, for instance, by deprotonation to form an enolate. ethz.chrsc.org

Diastereoselective introduction of a new group: The new substituent is introduced with high diastereoselectivity, guided by the temporary chiral center. ethz.chrsc.org

SRS Methodology Step Description Key Feature Reference
1. Auxiliary FormationReaction with an aldehyde (e.g., pivaldehyde) to form a bicyclic acetal.Diastereoselective creation of a temporary stereocenter. ethz.chrsc.org
2. TrigonalizationDeprotonation to form a planar enolate.Temporary loss of the original stereocenter's configuration. ethz.chrsc.org
3. Diastereoselective ReactionAlkylation or other electrophilic attack.The auxiliary center directs the stereochemical outcome. rsc.orgacs.org
4. Auxiliary RemovalHydrolysis to cleave the acetal.Regeneration of the stereocenter with a new substituent. ethz.chrsc.org

Photodimerization and Chiral Resolution of Racemic Mixtures

A practical approach to obtaining chiral pyrrolidine derivatives involves the synthesis of a racemic mixture followed by chiral resolution. One method to generate the initial mixture is through photodimerization. For instance, 2,2'-bispyrrolidine can be synthesized on a large scale by the photodimerization of pyrrolidine using low-pressure mercury lamps (254 nm). orgsyn.org This process yields a mixture of (R,R)- and (R,S)-2,2'-bispyrrolidine. orgsyn.org

Once a racemic or diastereomeric mixture is obtained, chiral resolution can be performed using optically active resolving agents, most commonly chiral acids, to form diastereomeric salts. google.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comlibretexts.org

A widely used and economical resolving agent is tartaric acid and its derivatives. google.comresearchgate.net The process typically involves:

Salt Formation: The racemic mixture of the amine is treated with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. orgsyn.org

Crystallization: The solution is cooled to induce the precipitation of one of the diastereomeric salts. orgsyn.org For example, in the resolution of 2,2'-bispyrrolidine, adding L-(+)-tartaric acid and acetic acid to the mixture in water, followed by heating and slow cooling, leads to the crystallization of the (R,R)-2,2'-bispyrrolidine·(L)-tartrate salt. orgsyn.org

Isolation and Liberation: The crystallized salt is separated by filtration, and the desired enantiomer of the amine is liberated, often by treatment with a base. orgsyn.org

This method has been successfully applied to resolve various pyrrolidine derivatives. For instance, (R)-2-methylpyrrolidine can be obtained by forming a diastereomeric salt with L-tartaric acid in ethanol, followed by crystallization and conversion to the hydrochloride salt. The efficiency of this method can be high, with some processes achieving good yields and high optical purity.

Resolving Agent Target Compound Key Process Steps Outcome Reference
L-(+)-Tartaric AcidRacemic 2,2'-BispyrrolidineDissolution in H₂O with acetic acid, heating, and slow cooling.Precipitation of (R,R)-2,2'-Bispyrrolidine·(L)-Tartrate. orgsyn.org
L-Tartaric AcidRacemic 2-MethylpyrrolidineSalt formation in ethanol, heating, and cooling to 0°C.Precipitation of (R)-2-methylpyrrolidine L-tartrate.
Chiral Acids (general)Racemic aminesFormation of diastereomeric salts that differ in solubility.Separation of enantiomers via fractional crystallization. google.comlibretexts.org

Organocatalytic and Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry increasingly relies on catalytic methods to construct heterocyclic rings with high efficiency and stereocontrol. Both organocatalytic and metal-catalyzed approaches have proven effective for the synthesis of pyrrolidine derivatives.

The direct functionalization of unactivated C(sp³)–H bonds is a highly atom-economical strategy for synthesizing cyclic amines. organic-chemistry.orgrecercat.cat Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the δ-position of picolinamide (B142947) (PA)-protected amine substrates provides an efficient route to pyrrolidines. organic-chemistry.org This method features low catalyst loading and the use of inexpensive reagents under convenient conditions. organic-chemistry.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, activating the δ-C(sp³)–H bond to form the C–N bond. organic-chemistry.org

Copper-catalyzed intramolecular radical amination of tertiary C(sp³)–H bonds in N-chlorosulfonamides is another powerful method, providing access to α-quaternary pyrrolidines. sustech.edu.cn This reaction involves a 1,5-hydrogen atom transfer (HAT) process to form a key tertiary C-centered radical, followed by C–N bond formation. sustech.edu.cn

Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P411 variants, have been developed for the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with good enantioselectivity. nih.gov

Catalyst System Substrate Type Key Transformation Product Type Reference
Palladium(II) Acetate (B1210297)Picolinamide-protected aminesδ-C(sp³)–H aminationSubstituted Pyrrolidines organic-chemistry.org
Copper(I) / Phosphoric AcidN-chlorosulfonamidesTertiary C(sp³)–H amination via 1,5-HATα-Quaternary Pyrrolidines sustech.edu.cn
Engineered Cytochrome P411Organic AzidesEnzymatic alkyl nitrene C(sp³)–H insertionChiral Pyrrolidines nih.gov

The nitro-Mannich (or aza-Henry) reaction involves the addition of a nitroalkane to an imine, creating a β-nitroamine. frontiersin.org When a nitroester is used, this reaction can be followed by a spontaneous intramolecular cyclization (lactamization) to form pyrrolidinone or piperidinone rings. researchgate.netcore.ac.uk This cascade reaction is a highly efficient method for constructing these heterocyclic cores, often with high diastereoselectivity. nih.govnih.gov

For example, a three-component cascade involving methyl 3-nitropropanoate, an aldehyde, and an amine can directly yield substituted pyrrolidin-2-ones. nih.gov The reaction proceeds by the in-situ formation of an imine, which then undergoes a nitro-Mannich reaction with the nitroester, followed by immediate lactamization. frontiersin.org These reactions are typically broad in scope and can be extended to cyclic imines to form polycyclic systems. nih.gov The stereochemical outcome is often highly trans-selective. researchgate.net

A one-pot, catalytic enantioselective synthesis of pyrrolidine alkaloids can be achieved through the reductive alkynylation of amides. nih.gov This strategy, enabled by a dual Iridium/Copper catalytic system, involves the reduction of a tertiary amide followed by alkynylation to yield a propargylic amine. frontiersin.org Subsequent hydrogenation under acidic conditions can trigger a cascade of reactions including debenzylation, alkyne reduction, and reductive amination with cyclization to form the pyrrolidine core. frontiersin.org

This methodology has been developed to be highly enantioselective and chemoselective for α-unbranched aliphatic amides, providing a unified strategy for synthesizing various pyrrolidine and piperidine (B6355638) alkaloids from readily available amides and alkynes. nih.gov

N-Heterocyclization of Primary Amines with Diols

A notable and environmentally conscious method for synthesizing cyclic amines involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. organic-chemistry.orgorganic-chemistry.org This process is efficient for creating five-, six-, and seven-membered cyclic amines, producing water as the sole byproduct. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is promoted by a base, with sodium bicarbonate being particularly effective, and typically occurs at temperatures between 90-110 °C. organic-chemistry.org This catalytic system has been successfully applied to the synthesis of a variety of N-heterocyclic compounds, which are significant in the pharmaceutical and materials chemistry sectors. organic-chemistry.org

The iridium catalyst, specifically a Cp*Ir complex, facilitates the direct alkylation of amines with alcohols. researchgate.net The proposed mechanism for this transformation involves the N-alkylation of the primary amine with one of the diol's alcohol groups, which is then followed by an intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org This "borrowing hydrogen" methodology is highly economical and has been extended to the synthesis of chiral N-heterocycles from racemic diols and primary amines with high enantioselectivity. organic-chemistry.orgresearchgate.net For instance, the reaction of (R)-1-phenylethylamine with a diol can produce (S)-2-phenylpiperidine with high diastereoselectivity. organic-chemistry.orgresearchgate.net

Iron-based catalysts have also been explored as a more sustainable alternative to noble metals like iridium and ruthenium for the synthesis of N-substituted pyrroles from unsaturated diols and primary amines. nih.gov This method allows for the direct coupling of various amines with diols such as 2-butyne-1,4-diol (B31916) or 2-butene-1,4-diol (B106632) to yield a range of N-substituted pyrroles. nih.gov

Biocatalytic Approaches

Enzymatic Conversion via Amine Dehydrogenases

The asymmetric reductive amination of ketones using amine dehydrogenases (AmDHs) presents an attractive and green method for producing chiral amines. researchgate.net These enzymes, particularly when engineered, can catalyze the conversion of ketones to amines with high enantioselectivity. researchgate.net Natural AmDHs have shown a strong preference for aliphatic and alicyclic ketones. researchgate.net

The combination of biocatalysts in cascade reactions has proven to be a powerful strategy for synthesizing complex chiral molecules. For instance, the synthesis of amines with two stereocenters can be achieved by combining an ene-reductase (ERed) with an imine reductase (IRed) or a reductive aminase (RedAm). nih.govacs.org This dual-enzyme system can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with high diastereomeric and enantiomeric ratios. nih.govacs.org The process can be made more atom-economical by using an NADP-dependent formate (B1220265) dehydrogenase (FDH) for the in situ recycling of the NADPH cofactor. nih.govacs.org

Engineered P450 enzymes have also been developed to catalyze the intramolecular C(sp3)–H amination to produce chiral pyrrolidines and indolines with moderate to good efficiency and high selectivity. acs.org These biocatalytic platforms offer a direct route to valuable chiral N-heterocycles. acs.org

Enzyme ClassReaction TypeSubstrate ExampleProduct FeatureRef
Amine Dehydrogenase (AmDH)Asymmetric Reductive AminationAliphatic/Alicyclic KetonesChiral Amines researchgate.net
Ene-Reductase (ERed) & Imine Reductase (IRed)Cascade Reactionα,β-Unsaturated KetonesAmines with two stereocenters nih.govacs.org
Engineered P450Intramolecular C-H AminationAzide-containing precursorsChiral Pyrrolidines acs.org

Derivatization and Functionalization of Pyrrolidine Scaffolds

Introduction of Substituents (e.g., ethyl, trifluoromethyl, aryl, hydroxyl, aminoalkyl) at Chiral Centers

The pyrrolidine ring is a versatile scaffold that allows for the introduction of a wide array of substituents at its chiral centers, leading to a diverse range of derivatives with potential applications in medicinal chemistry and catalysis. teknoscienze.com

Aryl Substituents: The synthesis of 2-aryl pyrrolidines has been efficiently achieved through methods such as the Grignard reaction of N-Boc-2-pyrrolidinone with an aryl magnesium bromide, followed by reduction. teknoscienze.com An alternative efficient, multi-step synthesis utilizes a rearrangement and an iridium-catalyzed hydrogenation to produce various 2-aryl-substituted pyrrolidines in good yield and enantiomeric excess. teknoscienze.com

Trifluoromethyl Substituents: Chiral 2-(trifluoromethyl)pyrrolidines can be synthesized from enantiopure 4-formyl-β-lactams. researchgate.net The process involves trifluoromethylation of the aldehyde, reductive removal of the β-lactam carbonyl, and subsequent treatment with nucleophiles to yield 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. researchgate.net

Hydroxyl Substituents: The synthesis of 2-hydroxy pyrrolidine derivatives can be accomplished through a one-pot reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613) in the presence of a CeCl₃·7H₂O catalyst. acgpubs.org This method provides a direct route to these medicinally important structures. acgpubs.org

Aminoalkyl and Other Substituents: An improved synthetic route for chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, allowing for expanded structure-activity relationship (SAR) studies. nih.gov This route facilitates the synthesis of inhibitors with various substituents, including reduction-sensitive chlorophenyl groups. nih.gov The key steps involve the use of a Boc-protecting group, allylation, ozonolysis, and reductive amination to introduce different amine functionalities. nih.gov

The following table summarizes various substituted pyrrolidine derivatives and the synthetic methods employed.

SubstituentSynthetic MethodKey FeaturesRef
ArylGrignard reaction; Iridium-catalyzed hydrogenationEfficient synthesis of 2-aryl pyrrolidines teknoscienze.com
TrifluoromethylFrom 4-formyl-β-lactams via trifluoromethylation and cyclizationHigh diastereoselectivity researchgate.net
HydroxylOne-pot reaction of amino-thiadiazoles with 2,3-dihydrofuranDirect and efficient acgpubs.org
AminoalkylMulti-step synthesis involving reductive aminationEnables diverse SAR studies nih.gov
EthylNot explicitly detailed in the provided context
PhenylSynthesis of 3-phenyl-2-(8-quinolinoxy)-1,3-diaza-2-phosphabicyclo-[3.3.0]-octaneLarge-scale synthesis of a specific chiral ligand acs.org

Phosphite (B83602) Derivative Synthesis

Phosphite derivatives of chiral pyrrolidines are significant as ligands in asymmetric catalysis. The synthesis of these derivatives often involves the reaction of a chiral pyrrolidine-containing alcohol with a suitable phosphorus chloride reagent.

For example, a series of chiral phosphite ligands have been synthesized from (2R)-2-pyrrolidin-1-yl-butan-1-ol. researchgate.net These phosphite derivatives readily form chelate complexes with rhodium(I) and have been tested as ligands in palladium-catalyzed enantioselective allylic alkylation. researchgate.net

Another approach involves the diastereoselective introduction of phosphonate (B1237965) groups into L-proline derivatives. nii.ac.jp The choice of the N-protecting group on the proline starting material influences the stereochemical outcome. N-Benzoyl-L-prolinate tends to yield trans-phosphorylated products, which can be converted to (S)-(pyrrolidin-2-yl)phosphonates. nii.ac.jp In contrast, N-benzyloxycarbonyl-L-prolinate favors the formation of cis-substituted products, leading to (R)-(pyrrolidin-2-yl)phosphonates. nii.ac.jp The phosphorylation is typically achieved through an Arbusov reaction with a trialkyl phosphite in the presence of a Lewis acid like BF₃·OEt₂. nii.ac.jp

The synthesis of modular chiral phosphite ligands based on 3,3′-disubstituted-1,1′-bi-2-naphthol derivatives has also been reported. rsc.org These ligands are synthesized by reacting the corresponding diol with a chlorophosphite. rsc.org

Pyrrolidine PrecursorPhosphorus ReagentProduct TypeApplicationRef
(2R)-2-pyrrolidin-1-yl-butan-1-olNot specifiedChiral phosphite ligandsPd-catalyzed allylic alkylation researchgate.net
N-Benzoyl-L-prolinateTrialkyl phosphitetrans-(Pyrrolidin-2-yl)phosphonateChiral building block nii.ac.jp
N-Benzyloxycarbonyl-L-prolinateTrialkyl phosphitecis-(Pyrrolidin-2-yl)phosphonateChiral building block nii.ac.jp

Process Optimization and Scale-Up Considerations in Chiral Pyrrolidine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of chiral pyrrolidines necessitates careful process optimization and scale-up considerations to ensure efficiency, safety, and economic viability.

For the large-scale synthesis of specific chiral ligands like (2R,5S)-3-Phenyl-2-(8-quinolinoxy)-1,3-diaza-2-phosphabicyclo-[3.3.0]-octane (QUIPHOS), a practical and diastereomerically pure method is crucial. acs.org Such processes are vital for supplying ligands for catalytic applications in pharmaceutical manufacturing.

Process optimization often involves moving towards one-pot reaction sequences to avoid the isolation of intermediates, which can save time and resources. For example, in the synthesis of certain pyrrolidines, a one-pot sequence involving oxidation, hydroamination, and reduction was successfully developed. researchgate.net Optimization of this sequence involved fine-tuning the equivalents of reagents like the oxidant and reductant to maximize yield. researchgate.net

Furthermore, the scale-up of biocatalytic processes, such as those using Baeyer–Villiger monooxygenase to produce chiral sulfoxide (B87167) drug intermediates, has been successfully demonstrated on a kilogram scale. scale-up.com Modeling tools like Dynochem can be instrumental in predicting the impact of scale-up on factors like mixing and heat transfer, helping to avoid issues such as extended reaction times and increased impurity levels. scale-up.com

Optimization StrategyExample ApplicationKey ImprovementRef
Route RedesignSynthesis of chiral nNOS inhibitorsShortened synthesis, >10x yield increase, improved functional group tolerance nih.gov
One-Pot ProcedureHydroamination sequence for pyrrolidine synthesisAvoided intermediate isolation, optimized reagent stoichiometry researchgate.net
Biocatalytic Process Scale-UpBaeyer–Villiger monooxygenase for chiral sulfoxideSuccessful kilogram-scale production scale-up.com
Large-Scale Ligand SynthesisSynthesis of QUIPHOSPractical method for diastereomerically pure ligand acs.org

Applications of 2r 2 Pyrrolidinol and Its Derivatives As Chiral Catalysts, Ligands, and Auxiliaries

In Asymmetric Metal Catalysis

Derivatives of (2R)-2-pyrrolidinol are instrumental in asymmetric metal catalysis, where they serve as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Chiral Ligand Design for Transition Metal Complexes (e.g., Rh, Pd, Os)

The design of chiral ligands is a cornerstone of asymmetric catalysis, and the pyrrolidine (B122466) framework derived from this compound offers a versatile and effective platform. These ligands, often featuring phosphine (B1218219) or amine donor groups, coordinate with transition metals such as rhodium (Rh), palladium (Pd), and osmium (Os) to form catalysts capable of inducing high enantioselectivity. researchgate.net The stereogenic center at the 2-position of the pyrrolidine ring is crucial for establishing the chiral environment of the metal complex.

Rhodium complexes bearing chiral ligands derived from this compound have demonstrated significant success in the asymmetric hydrogenation of olefins. This reaction is a fundamental method for producing enantiomerically enriched compounds. google.com For instance, chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. mdpi.comresearchgate.net These reactions have achieved excellent enantioselectivities, in some cases exceeding 99.9% ee, and full conversions. mdpi.comresearchgate.net The success of these ligands is often attributed to the unique combination of central, planar, and, in some cases, axial chirality. mdpi.comresearchgate.net

A notable example involves the use of phosphine-phosphoramidite ligands incorporating a pyrrolidine unit. These ligands, when complexed with rhodium, have proven highly effective for the hydrogenation of a broad range of substrates. mdpi.com The steric and electronic properties of the ligand, which can be fine-tuned by modifying the substituents on the pyrrolidine and phosphorus atoms, play a critical role in determining the catalyst's activity and selectivity. mdpi.com

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation using this compound-Derived Ligands

Substrate Ligand Type Enantiomeric Excess (ee) Reference
Dehydroamino Acid Esters Ferrocene-Phosphine-Phosphoramidite >99.9% mdpi.com, researchgate.net
α-Aryl Enamides Ferrocene-Phosphine-Phosphoramidite 97.7% mdpi.com, researchgate.net
Palladium-Catalyzed Enantioselective Allylic Alkylation

Palladium-catalyzed enantioselective allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction. Chiral ligands derived from this compound, particularly those containing phosphine (P) and nitrogen (N) donor atoms (P,N-ligands), have been extensively developed for this transformation. researchgate.netacs.org These ligands create a chiral pocket around the palladium center, enabling the nucleophilic attack on the allylic substrate to proceed with high stereocontrol.

For example, novel aminophosphine (B1255530) ligands prepared from (S)-prolinol (the enantiomer of this compound, but the principles of ligand design are analogous) have been used in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving enantioselectivities of up to 98% ee. acs.org The introduction of a trialkylsilylated group on the pyrrolidine backbone was found to significantly enhance the enantioselectivity. acs.org Ferrocene-based P,N-ligands incorporating a pyrrolidine unit have also been applied in palladium-catalyzed AAA, yielding products with up to 77% ee. mdpi.comresearchgate.net Furthermore, the development of electron-deficient phosphinooxazoline (PHOX) ligands has enabled the enantioselective decarboxylative allylic alkylation of fully substituted N-acyl indole-derived enol carbonates, producing challenging all-carbon quaternary stereocenters with excellent yields and enantioselectivities (up to 98% ee). rsc.org

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with this compound-Type Ligands

Substrate Ligand Type Enantiomeric Excess (ee) Reference
1,3-Diphenyl-2-propenyl acetate Aminophosphine up to 98% acs.org
1,3-Diphenylprop-2-enyl acetate Ferrocene-phosphinamine up to 77% mdpi.com, researchgate.net
N-Acyl Indole-Derived Enol Carbonates Phosphinooxazoline (PHOX) up to 98% rsc.org
Osmium-Catalyzed Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a landmark reaction in organic synthesis that converts olefins to chiral vicinal diols using osmium tetroxide as a catalyst in the presence of a chiral ligand. encyclopedia.pubnih.gov While cinchona alkaloids are the most famous ligands for this transformation, derivatives of pyrrolidine have also been explored. encyclopedia.pubnih.govsemanticscholar.org

Specifically, C2-symmetric bispyrrolidine derivatives have been successfully employed as ligands for osmium tetroxide in the asymmetric dihydroxylation of olefins. orgsyn.org These ligands coordinate to the osmium center, creating a chiral catalyst that can effectively differentiate between the two faces of the prochiral olefin, leading to the formation of one enantiomer of the diol in excess. orgsyn.orgresearchgate.net The rigidity and defined stereochemistry of the C2-symmetric pyrrolidine backbone are key to achieving high levels of enantioselection. orgsyn.org

Ferrocene-Containing Pyrrolidinyl Ligands

A particularly successful class of ligands derived from this compound incorporates a ferrocene (B1249389) unit. mdpi.comresearchgate.net These ligands often possess both central chirality from the pyrrolidine ring and planar chirality from the substituted ferrocene moiety. mdpi.comresearchgate.net This combination of chiral elements can lead to highly effective catalysts.

The synthesis of these ligands often involves the diastereoselective ortho-lithiation of a ferrocene appended to the pyrrolidine nitrogen, followed by quenching with an electrophile, such as a chlorophosphine. mdpi.com This strategy allows for the controlled introduction of phosphorus donor groups, creating powerful P,N or P,P-bidentate ligands. mdpi.comresearchgate.net

These ferrocene-containing pyrrolidinyl ligands have shown exceptional performance in rhodium-catalyzed asymmetric hydrogenation, delivering products with nearly perfect enantioselectivity. mdpi.comresearchgate.net They have also been applied in palladium-catalyzed allylic alkylation, demonstrating their versatility across different metal-catalyzed transformations. mdpi.comresearchgate.net The Josiphos ligand family, a prominent example of ferrocenyl-based phosphine ligands, has proven effective in various enantioselective reactions, including olefin hydrogenations on an industrial scale. mdpi.comgoogle.com

C2-Symmetric Pyrrolidine Derivatives as Ligands

C2-symmetry in chiral ligands is a design principle that often leads to high enantioselectivity in catalytic reactions. This is because the symmetric nature of the ligand can reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and favoring a single reaction pathway. rsc.org Derivatives of this compound have been used to construct C2-symmetric ligands, most notably (2R,5R)-disubstituted pyrrolidines. rsc.orgresearchgate.net

These ligands, such as (2R,5R)-bis(methoxymethyl)pyrrolidine, have been synthesized and used as chiral auxiliaries and ligands in various reactions. rsc.orgresearchgate.net For example, they have been employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols in high yields (85–95%) and with high enantiomeric excesses (70–96% ee). rsc.org Another prominent example is (R,R)-2,2'-bispyrrolidine, which has been effectively used as a ligand in osmium-catalyzed asymmetric dihydroxylation and in asymmetric hydrogenation reactions. orgsyn.org The defined, stair-like structure of these bispyrrolidine ligands makes them effective bidentate coordinators to metal centers. orgsyn.org

In Organocatalysis

This compound and its derivatives have emerged as powerful organocatalysts, facilitating a wide range of asymmetric transformations with high efficiency and stereoselectivity. Their utility stems from their ability to activate substrates through various modes, including the formation of chiral enamines and iminium ions.

Prolinol and Pyrrolidine-Based Organocatalyst Design

The design of organocatalysts derived from this compound, often referred to as prolinol, is a cornerstone of modern asymmetric organocatalysis. The pyrrolidine scaffold is a privileged structural motif in catalyst design due to its conformational rigidity and the presence of a secondary amine that can participate in catalysis. beilstein-journals.orgbeilstein-journals.org A significant breakthrough in this area was the development of diarylprolinol silyl (B83357) ethers, independently reported by the Hayashi and Jørgensen groups in 2005, which proved highly effective for the asymmetric functionalization of aldehydes. nih.govresearchgate.net

The fundamental principle behind the design of these catalysts involves the modification of the prolinol structure to fine-tune its steric and electronic properties. This allows for the optimization of catalyst performance for specific reactions. nih.gov Key design strategies include:

Substitution at the α-position: Introducing bulky substituents at the carbon bearing the hydroxyl group, such as in diarylprolinol derivatives, creates a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivity. beilstein-journals.org

Modification of the hydroxyl group: Protection of the hydroxyl group, for instance as a silyl ether, can enhance catalyst stability and solubility, and in some cases, improve stereoselectivity. nih.govrsc.org

Incorporation of additional functional groups: The introduction of hydrogen-bond donors, such as thiourea (B124793) or squaramide moieties, can lead to bifunctional catalysts capable of dual activation of both the nucleophile and the electrophile. beilstein-journals.orgresearchgate.net

These design principles have led to a vast library of pyrrolidine-based organocatalysts, each tailored for specific applications in asymmetric synthesis. researchgate.netnih.gov

Iminium Activation Strategies in Asymmetric Transformations

A primary activation mode employed by this compound derivatives in organocatalysis is the formation of a chiral iminium ion. nih.govnih.gov This strategy involves the reversible condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde or ketone. researchgate.net The resulting iminium ion is a significantly more electrophilic species than the starting carbonyl compound, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system and activating it towards nucleophilic attack. researchgate.net

This activation is analogous to that provided by Lewis or Brønsted acids but operates under milder, often metal-free conditions. researchgate.netacs.org The chirality of the pyrrolidine catalyst is transferred to the iminium ion, which then directs the stereochemical outcome of the subsequent nucleophilic addition. Upon completion of the reaction, the catalyst is regenerated through hydrolysis, completing the catalytic cycle. acs.org

The iminium activation strategy has been successfully applied to a wide array of asymmetric transformations, including cycloadditions and conjugate additions, demonstrating its broad applicability in synthetic organic chemistry. researchgate.net The ability to perform these reactions under aerobic and moist conditions further enhances their practical utility. researchgate.net

Applications in Direct Asymmetric Aldol (B89426) Reactions

The direct asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction, has been a significant area of application for this compound-derived organocatalysts. researchgate.netnih.gov Proline and its derivatives, including prolinol, are effective catalysts for this transformation, often proceeding with high enantioselectivity. wikipedia.orgacs.org

The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of a ketone with the pyrrolidine catalyst. This enamine then attacks an aldehyde, and the stereochemical outcome is dictated by a well-organized transition state. wikipedia.org For instance, proline-catalyzed aldol reactions are proposed to proceed through a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. wikipedia.org

A variety of prolinol derivatives have been designed and successfully employed in asymmetric aldol reactions. These include:

Prolinamides and Thioamides: Prolinamides and their corresponding thioamides have shown good performance in enantioselective inter- and intramolecular aldol reactions, even under solvent-free conditions. nih.gov

Bifunctional Catalysts: Pyrrolidine-based catalysts incorporating additional functional groups, such as sulfonamides or pyrimidine (B1678525) moieties, can act as bifunctional organocatalysts, leading to enhanced stereoselectivity. nih.gov

Water-Compatible Catalysts: The development of water-compatible organocatalysts, such as those based on a pyrrolidinyl-camphor scaffold, has enabled efficient direct aldol reactions in aqueous media with excellent diastereo- and enantioselectivities. 140.122.64

The versatility of these catalysts allows for the synthesis of a wide range of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. 140.122.64

Table 1: Performance of this compound Derived Catalysts in Asymmetric Aldol Reactions

Catalyst Aldehyde Ketone Yield (%) dr (anti:syn) ee (%) Reference
Thioamide 9d 4-Nitrobenzaldehyde Cyclohexanone 95 98:2 96 nih.gov
Pyrrolidinyl-camphor derivative 4-Nitrobenzaldehyde Cyclohexanone 99 >99:1 >99 140.122.64
(S)-Pyrrolidine-2-carboxamide 4 Benzaldehyde Acetone Good - >Proline acs.org

Applications in Asymmetric Michael Additions

This compound and its derivatives are highly effective organocatalysts for asymmetric Michael additions, a key reaction for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The catalytic strategy often relies on the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or a chiral enamine from a ketone donor. beilstein-journals.orgrsc.org

The design of the catalyst plays a crucial role in the efficiency and stereoselectivity of the Michael addition. Key developments include:

Diarylprolinol Silyl Ethers: These catalysts, such as O-trimethylsilyldiphenyl prolinol, have proven to be highly effective in the conjugate addition of various nucleophiles, including nitroalkanes, to enals. rsc.org

Bifunctional Catalysts: Pyrrolidine-based catalysts incorporating thiourea or urea (B33335) moieties can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group of a nitroalkene), leading to high yields and enantioselectivities. beilstein-journals.orgbohrium.com

Pyrrolidine-based Tetraamines: Chiral C2-symmetric pyrrolidine-based tetraamines have been developed for the direct asymmetric Michael addition of ketones to nitroolefins and chalcones, affording products with excellent diastereoselectivities and enantioselectivities. researchgate.net

These catalysts have been successfully applied to a wide range of Michael acceptors and donors, as illustrated in the following table.

Table 2: this compound and Derivatives in Asymmetric Michael Additions

Catalyst Michael Donor Michael Acceptor Yield (%) dr (syn:anti) ee (%) Reference
O-trimethylsilyldiphenyl prolinol Nitromethane Cinnamaldehyde High - High rsc.org
Dipeptidic proline-derived thiourea Propionaldehyde trans-β-Nitrostyrene up to 99 92:8 97 bohrium.com
Pyrrolidinyl-sulfamide Cyclohexanone Nitroalkenes High up to 99:1 95 researchgate.net
(S)-Pyrrolidine arenesulfonamide Cyclic ketones Nitroolefins up to 93 up to 99:1 99 researchgate.net

Catalytic Enantioselective Reductive Alkynylation

A significant advancement in the application of pyrrolidine-based systems is the development of catalytic enantioselective reductive alkynylation of amides. This methodology provides a direct route to chiral α-substituted and α,α'-disubstituted pyrrolidine and piperidine (B6355638) alkaloids from readily available starting materials. nih.gov

A unified strategy has been developed for the one-pot, catalytic enantioselective synthesis of these important alkaloid scaffolds using amides and alkynes. nih.gov The key step is a highly enantioselective and chemoselective reductive alkynylation of α-unbranched aliphatic amides, catalyzed by a sophisticated system involving an iridium complex, a copper co-catalyst, and a chiral N-PINAP ligand. nih.gov

This initial alkynylation is then followed by palladium-catalyzed tandem reactions in the same pot, allowing for the collective and catalytic enantioselective total syntheses of numerous alkaloids with high enantiomeric excesses (90-98% ee). nih.gov The versatility of this method is highlighted by its ability to produce either enantiomer of a target alkaloid, such as bgugaine, in a single step. nih.gov

Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds

This compound and its derivatives serve as effective chiral ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. This approach provides a reliable method for the synthesis of chiral secondary alcohols.

One notable application is the addition of diethylzinc to aldehydes. A series of L-proline-derived tertiary amino alcohols have been investigated as chiral ligands for this transformation. eurekaselect.com It was found that the structure of the ligand, particularly the steric and electronic nature of the substituent at the nitrogen atom, significantly influences the enantioselectivity of the reaction. For instance, a ligand with a bulky and electron-donating substituent at the nitrogen position afforded the highest enantioselectivity in the addition of diethylzinc to p-chlorobenzaldehyde. eurekaselect.com

Furthermore, new N,P-ligands derived from prolinol have been developed for the asymmetric, copper(I)-catalyzed conjugate addition of diethylzinc to unsaturated ketones. nih.gov In these systems, the tertiary amide group has been shown to effectively relay the chiral information from the ligand backbone to the active catalytic center, demonstrating a long-range chiral relay effect. nih.gov

As Chiral Auxiliaries

Chiral auxiliaries are organic compounds that reversibly attach to a substrate, directing a subsequent chemical reaction to proceed with a high degree of stereoselectivity. uwindsor.ca Derivatives of this compound are effective chiral auxiliaries, influencing the stereochemical outcome of various transformations. wikipedia.orgdu.ac.in

Induction of Stereochemistry in Ring-Forming Reactions

Derivatives of this compound have demonstrated considerable utility as chiral auxiliaries in a variety of ring-forming reactions, including Diels-Alder and [3+2] cycloadditions. These auxiliaries play a crucial role in controlling the stereochemical outcome of the reaction, leading to the formation of specific stereoisomers. google.comsfu.ca

In Diels-Alder reactions, the chiral auxiliary attached to the dienophile directs the approach of the diene to one face of the dienophile, resulting in a diastereoselective cycloaddition. google.comharvard.edu The stereoselectivity is often influenced by the steric hindrance imposed by the auxiliary, which blocks one face of the dienophile from attack. google.com For instance, acylnitroso dienophiles substituted with pyrrolidine-based auxiliaries have been shown to react with cyclic dienes to produce hetero-Diels-Alder products with high stereoselectivity. beilstein-journals.org The stereochemical outcome can sometimes be altered by the specific stereochemistry of the pyrrolidine auxiliary used. beilstein-journals.org

Similarly, in [3+2] cycloaddition reactions, chiral auxiliaries derived from pyrrolidine are instrumental in controlling the facial selectivity of the reaction between a dipolarophile and a dipole, such as an azomethine ylide. acs.orgmdpi.com This control leads to the synthesis of highly substituted pyrrolidines with multiple stereocenters. acs.orgrsc.org For example, the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidine derivatives with high regio- and diastereoselectivity. acs.org The (S)-configuration of the sulfinyl group in the auxiliary directs the formation of a specific absolute configuration in the final pyrrolidine product. acs.org

The effectiveness of these chiral auxiliaries can be dependent on various factors, including the specific structure of the auxiliary, the nature of the reactants, and the reaction conditions. sfu.cabeilstein-journals.org Lewis acids are often employed to enhance the rate and selectivity of these cycloaddition reactions. sfu.ca

Table 1: Examples of this compound Derivatives in Ring-Forming Reactions

Reaction TypeAuxiliary TypeReactantsProduct TypeKey Feature
Diels-AlderPyrrolidine-substituted acylnitroso dienophileCyclic dienesHetero-Diels-Alder adductsHigh stereoselectivity beilstein-journals.org
[3+2] CycloadditionN-tert-butanesulfinylazadieneAzomethine ylidesDensely substituted pyrrolidinesHigh regio- and diastereoselectivity acs.org
[3+2] CycloadditionAzomethine ylides with dimethyl itaconateAzomethine ylides, dimethyl itaconateHighly substituted pyrrolidinesExcellent diastereoselectivity rsc.org

Control of Diastereoselectivity in Addition Reactions

Derivatives of this compound serve as effective chiral auxiliaries in controlling diastereoselectivity in various addition reactions, particularly additions to carbonyl compounds and their imine derivatives.

One significant application is the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. This method allows for the efficient and general synthesis of 2-substituted pyrrolidines, including 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines, in high yields and with high diastereoselectivity. rsc.org The tert-butanesulfinamide group acts as a potent chiral director in these reactions. worktribe.com

Furthermore, α-keto amides derived from (2R,5R)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, a C2-symmetric chiral auxiliary, undergo highly diastereoselective reduction with reagents like lithium triethylborohydride (LiBEt₃H) or potassium triethylborohydride (KBEt₃H). oup.com This process affords the corresponding α-hydroxy amides with up to 99% diastereoselectivity. oup.com The steric bulk of the pyrrolidine-based auxiliary is crucial for achieving such high levels of stereocontrol. oup.com The addition of certain additives, such as crown ethers or metallic salts, can further enhance the diastereoselectivity of these reductions. oup.com

The stereochemical outcome of these addition reactions is often rationalized by the formation of a rigid chelate intermediate involving the chiral auxiliary and the reacting molecules. This chelation controls the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. kyushu-univ.jp

Table 2: Diastereoselective Addition Reactions Using this compound Derivatives

Reaction TypeChiral AuxiliarySubstrateReagentDiastereoselectivity (ds)
Grignard AdditionN-tert-butanesulfinylγ-chlorinated imineGrignard reagentsHigh
Reduction(2R,5R)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidineα-keto amidesLiBEt₃H / KBEt₃HUp to 99%
Michael AdditionPyrrolidine enaminesChiral oxazolidinones-High
Grignard AdditionSIA-derived iminesIminePhenylmagnesium bromideUp to 96:4 dr

Mechanism of Chiral Auxiliary-Directed Control

The mechanism by which chiral auxiliaries derived from this compound direct stereochemical outcomes primarily relies on steric and conformational effects. uwindsor.cagoogle.com These auxiliaries create a chiral environment around the reaction center, forcing the reactants to approach from a specific, less sterically hindered direction. google.com

In many cases, particularly in reactions involving carbonyl compounds, the formation of a rigid chelate structure between the chiral auxiliary, a metal ion (often from a Lewis acid or Grignard reagent), and the substrate is a key factor. kyushu-univ.jp This chelation locks the conformation of the substrate-auxiliary complex, presenting one face of the reactive functional group (e.g., a carbonyl or imine) to the incoming nucleophile while shielding the other face. kyushu-univ.jp For example, in the addition of Grignard reagents to pyridinium (B92312) salts, the chiral ligand directs the nucleophilic attack to a specific face of the pyridinium ring. acs.org

Conformational analysis of N-acylpyrrolidines has shown that the N-acyl group influences the pyrrolidine ring to adopt specific conformations. researchgate.net This conformational preference, in turn, dictates the spatial orientation of the substituents, which is crucial for effective stereochemical control. The substituents on the pyrrolidine ring, particularly at the 2- and 5-positions, tend to orient themselves in a way that minimizes steric strain, thereby creating a well-defined chiral pocket that directs the course of the reaction. researchgate.net

In some instances, π-stacking interactions between an aromatic group on the chiral auxiliary and the dienophile can also contribute to achieving high diastereoselectivity, as seen in certain Diels-Alder reactions. google.com The interplay of these steric and electronic factors ultimately determines the high degree of stereocontrol exerted by these chiral auxiliaries.

Mechanistic Investigations and Chemical Transformations of 2r 2 Pyrrolidinol Derivatives

Structure-Reactivity Relationships in Chiral Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds and serves as a versatile scaffold in asymmetric synthesis. nih.govresearchgate.net The stereochemistry and substitution pattern of the pyrrolidine ring profoundly influence its reactivity and the stereochemical outcome of reactions in which it participates. researchgate.netacs.org Understanding the structure-reactivity relationships within chiral pyrrolidine scaffolds is paramount for the rational design of catalysts and the synthesis of enantiopure molecules. acs.org

The reactivity of the pyrrolidine scaffold is significantly influenced by several factors, including the nature and position of substituents, ring conformation, and the electronic properties of the nitrogen atom. nih.gov Substituents at the C-2 position, for instance, can exert a strong influence on the basicity of the pyrrolidine nitrogen. nih.gov This, in turn, affects the nucleophilicity and catalytic activity of the pyrrolidine derivative. A study on a series of 28 pyrrolidine-based organocatalysts demonstrated that charged substituents have a particularly strong effect on basicity. nih.gov

The three-dimensional structure of the pyrrolidine ring, characterized by its non-planar "pseudorotation," allows for efficient exploration of the pharmacophore space. nih.gov This conformational flexibility, coupled with the potential for up to four stereogenic centers, gives rise to a multitude of possible stereoisomers, each potentially exhibiting a unique biological profile and reactivity. nih.gov

In the context of organocatalysis, simple modifications to the pyrrolidine scaffold can lead to dramatic changes in physicochemical properties and reactivity. researchgate.netacs.org This has enabled the development of a wide range of catalyst variants for diverse asymmetric transformations. acs.org For example, the introduction of bulky substituents can enhance stereoselectivity by creating a more defined chiral environment around the catalytic site.

The influence of steric factors on reactivity is a recurring theme in the study of chiral pyrrolidine scaffolds. Research on potent and selective CK1 kinase inhibitors utilized a chiral pyrrolidine scaffold, where the spatial orientation of substituents was crucial for achieving selectivity. nih.gov X-ray crystallography revealed the specific binding modes, highlighting how the incorporation of different groups can lead to distinct biological activities. nih.gov

Furthermore, the choice of metal and ligand in metal-catalyzed reactions involving pyrrolidine derivatives can be used to tune both regio- and enantioselectivity. A divergent strategy for the synthesis of chiral C2- and C3-alkylated pyrrolidines was developed by exploiting the desymmetrization of 3-pyrrolines with either cobalt or nickel catalysts in conjunction with bisoxazoline (BOX) ligands. organic-chemistry.org The cobalt catalyst selectively produced C3-alkylated pyrrolidines, while the nickel catalyst favored the formation of C2-alkylated isomers. organic-chemistry.org

The following table summarizes the influence of different substituents on the reactivity of the pyrrolidine scaffold based on research findings:

Substituent PositionType of SubstituentEffect on ReactivityResearch Finding Reference
C-2Charged substituentsStrong effect on the basicity of the pyrrolidine nitrogen. nih.gov
C-2Bulky groupsCan enhance stereoselectivity in catalytic reactions. researchgate.netacs.org
C-4Various substituentsAffects the puckering of the pyrrolidine ring. nih.gov
N-1Various substituents92% of FDA-approved pyrrolidine drugs are substituted at this position, indicating its importance for modulating biological activity. nih.gov

Detailed research has also explored the impact of specific functional groups on the chemical transformations of pyrrolidine derivatives. For instance, in the synthesis of pyrrolidine-containing chemical scaffolds, the choice of a chiral auxiliary, such as N-tert-butanesulfinyl imines, was instrumental in achieving stereoselective synthesis. worktribe.com The subsequent functionalization of these scaffolds demonstrated how different protecting and activating groups influence the outcome of reactions. worktribe.com

Another study on the deoxyfluorination of N-protected prolinols revealed that the reaction pathway and product distribution are highly dependent on the protecting group and the specific diastereomer used. nih.gov The formation of either fluorinated piperidine (B6355638) and pyrrolidine derivatives or oxazolidin-2-ones was attributed to the participation of neighboring groups and the formation of aziridinium (B1262131) intermediates. nih.gov

The table below presents detailed findings from specific studies on the chemical transformations of pyrrolidine derivatives, highlighting the structure-reactivity relationships:

Starting MaterialReagents/ConditionsKey TransformationProductsResearch Finding Reference
N-protected (2S)-3,4-dehydroproline methyl estersOsmium tetraoxide, then LiBH4Stereoselective dihydroxylation and reduction(2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol nih.gov
3-PyrrolinesCobalt or Nickel catalyst with BOX ligand, alkyl iodidesCatalyst-tuned regio- and enantioselective hydroalkylationC2- or C3-alkylated pyrrolidines organic-chemistry.org
N-Cbz or N-Boc prolinolsDAST or DeoxofluorDeoxyfluorination with neighboring group participationFluorinated piperidine/pyrrolidine derivatives or oxazolidine-2-ones nih.gov
γ-chlorinated N-tert-butanesulfinyl iminesGrignard reagents or hydrideAddition followed by cyclizationChiral pyrrolidines worktribe.com

Computational and Spectroscopic Studies of Chiral Pyrrolidine Systems

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are indispensable tools for understanding the intricacies of chiral molecules at the atomic level. These computational methods allow researchers to predict and analyze various molecular properties that are often difficult or impossible to determine through experimental means alone.

Conformational Analysis and Energy Minimization

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and their relative energies. For pyrrolidine-based structures, computational approaches like combined Monte Carlo-Molecular Mechanics (MM) are employed to explore the conformational landscape. acs.org This process involves generating a multitude of possible conformations and then minimizing their energy to find the most stable structures. acs.org The various shapes a molecule can adopt through rotations around single bonds and other non-bond-breaking changes are known as conformations. windows.net

For instance, in the study of hydantoin-based peptidomimetics, which can incorporate pyrrolidine-like scaffolds, researchers consider conformers within a 10 kcal/mol energy window from the global minimum for further analysis. acs.org This energy cutoff ensures that all relevant, low-energy conformations are included in subsequent studies. The process of energy minimization is also a crucial step after initial complex generation in docking studies, often involving hundreds of steps of methods like steepest descent followed by conjugate gradient steps to refine the geometry of the system. scielo.br

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and properties of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations can be used to determine a variety of electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential. researchgate.net

The stability of a molecule, arising from factors like hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. researchgate.net Furthermore, DFT is instrumental in calculating the transition state of a reaction, a critical aspect for understanding reaction mechanisms and for designing new molecules. researchgate.net For example, the electronic properties of covalent organic frameworks (COFs) incorporating triazole-pyrrolidine groups have been determined using the density-functional tight-binding (DFTB) method, an approximation of DFT.

ECD and VCD Calculations for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule is a fundamental challenge in stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are exquisitely sensitive to the stereochemistry of a molecule. When coupled with quantum chemical calculations, they provide a reliable method for assigning the absolute configuration of chiral compounds in solution. researchgate.netamericanlaboratory.com

The process involves comparing the experimentally measured ECD or VCD spectrum with the spectrum calculated for a specific enantiomer using methods like DFT. americanlaboratory.com A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. americanlaboratory.com This approach has been successfully used to determine the absolute configuration of various chiral molecules, including disubstituted pyrrolidine (B122466) acids. researchgate.net In some cases, this combined experimental and theoretical approach has even led to the reassignment of previously incorrect absolute configurations that were determined using empirical rules. researchgate.netresearchgate.net DFT calculations, often at levels like B3LYP/6-31G(d), are used to generate the calculated VCD and IR spectra for comparison with experimental data. researchgate.netresearchgate.net

Computational Simulations

Beyond static molecular modeling, computational simulations provide a dynamic view of molecular systems, allowing researchers to study their behavior over time. These simulations are particularly valuable for understanding complex processes like ligand-receptor interactions.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions in Model Systems

Molecular Dynamics (MD) simulations have become a vital tool for understanding the intricate interactions between ligands and their biological receptors. acs.org These simulations model the movement of atoms in a system over time, providing insights into the dynamic nature of binding processes. acs.org MD simulations can reveal how ligands and receptors adapt to each other upon binding, a phenomenon known as "induced fit." nih.gov

For example, MD simulations have been used to study the binding of enantiomeric pairs to the μ-opioid receptor, revealing that the R- and S-enantiomers can form distinct and stable interactions with the receptor. acs.org These simulations can track the distances between specific atoms of the ligand and receptor over the course of the simulation, quantifying the stability of interactions like hydrogen bonds and π-stacking. acs.org In studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were carried out for 100 nanoseconds to assess the stability of the ligand-protein complexes. researchgate.net

Docking Studies for Binding Affinity Prediction with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjptonline.org It is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity for a specific biological target. rjptonline.orgnih.gov The output of a docking study is typically a docking score, which is an estimation of the binding energy, and a predicted binding pose of the ligand in the active site of the receptor. researchgate.net

For instance, in the search for new anti-tuberculosis agents, molecular docking with software like FlexX has been used to study the inhibition of peptide deformylase of Mycobacterium tuberculosis. scholarsresearchlibrary.com Docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase have shown good binding affinities, with some compounds exhibiting higher docking scores than the known drug donepezil. researchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. scholarsresearchlibrary.com

Below is a table summarizing the results of a docking study on pyrrolidin-2-one derivatives targeting acetylcholinesterase:

CompoundDocking Score (kcal/mol)
14a -18.59
14d -18.057
Donepezil (Standard) -17.257

This table presents the docking scores of two pyrrolidin-2-one derivatives (14a and 14d) compared to the standard drug Donepezil, indicating their potential as acetylcholinesterase inhibitors. researchgate.net

Stereochemical Elucidation Techniques

The determination of the three-dimensional arrangement of atoms in chiral pyrrolidine systems, including (2R)-2-Pyrrolidinol, is fundamental to understanding their chemical behavior and biological activity. Various analytical methods are employed to elucidate the stereochemistry of these compounds, ranging from classical techniques to sophisticated spectroscopic and computational approaches.

Application of Advanced Spectroscopic Methods in Structural Characterization

Advanced spectroscopic techniques are indispensable tools for the unambiguous determination of the relative and absolute stereochemistry of chiral pyrrolidine derivatives. These methods provide detailed information about the connectivity of atoms and their spatial relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in stereochemical elucidation. For chiral pyrrolidines, one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. mdpi.com Proton (¹H) NMR spectroscopy provides information on the chemical environment of protons, and the coupling constants between adjacent protons can help determine their relative stereochemistry. For instance, the magnitude of the vicinal coupling constants (³J) in the pyrrolidine ring can differentiate between cis and trans isomers. ipb.pt

A powerful 2D NMR technique, the Nuclear Overhauser Effect Spectroscopy (NOESY), is particularly valuable for determining stereochemistry. mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing direct evidence for their relative orientation. For example, in polysubstituted pyrrolidines, strong NOESY correlations between specific protons can confirm their positions on the same or opposite faces of the pyrrolidine ring. mdpi.comjst.go.jp Heteronuclear Multiple Bond Correlation (HMBC) is another 2D NMR technique that reveals long-range couplings between protons and carbons, aiding in the complete structural assignment. mdpi.comjst.go.jp

In some cases, the direct analysis of NMR spectra can be challenging. To overcome this, chiral derivatizing agents, such as Mosher's acid, are employed. researchgate.net The reaction of a chiral alcohol like this compound with the (R)- and (S)-enantiomers of Mosher's acid forms diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the absolute configuration of the stereogenic center. researchgate.net

The table below summarizes typical NMR data used in the structural characterization of chiral pyrrolidine systems.

Spectroscopic Parameter Information Provided Example Application
¹H NMR Chemical Shift (δ)Electronic environment of protons.Differentiating between protons in different chemical environments within the pyrrolidine ring.
Vicinal Coupling Constant (³J)Dihedral angle between adjacent protons.Distinguishing between cis and trans isomers in substituted pyrrolidines. ipb.pt
Nuclear Overhauser Effect (NOE)Spatial proximity of protons.Determining the relative stereochemistry by observing through-space correlations between protons. mdpi.comjst.go.jp
¹³C NMR Chemical Shift (δ)Electronic environment of carbon atoms.Identifying the carbon skeleton of the pyrrolidine derivative. mdpi.com
¹H-¹³C HMBCLong-range proton-carbon correlations.Confirming the connectivity of the molecular structure. mdpi.comjst.go.jp
¹¹B NMR Chemical Shift (δ)Tautomeric form of boronic acid derivatives.Distinguishing between the boronic acid and boroxine (B1236090) forms of pyrrolidin-2-ylboronic acid.

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are also powerful techniques for determining the absolute configuration of chiral molecules. acs.orgsci-hub.se These methods measure the differential absorption of left and right circularly polarized light. The experimental CD and VCD spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry of a chiral pyrrolidine. sci-hub.se For instance, the absolute configurations of chiral pyrrolidine-2,5-diones have been successfully determined using this approach. acs.orgsci-hub.se

X-ray crystallography provides the most definitive method for structural elucidation, offering an unambiguous determination of the absolute stereochemistry. However, obtaining single crystals suitable for X-ray analysis can be challenging. researchgate.net When available, the crystallographic data provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Computational studies, often using Density Functional Theory (DFT), complement experimental spectroscopic data. capes.gov.brub.eduacs.org These calculations can predict the relative energies of different conformers and stereoisomers, as well as their NMR and chiroptical properties. rsc.orgfrontiersin.org The comparison of calculated and experimental data provides a robust method for stereochemical assignment. sci-hub.secapes.gov.br

Emerging Research Frontiers and Future Perspectives

Development of Novel (2R)-2-Pyrrolidinol-Based Catalysts for Challenging Transformations

The development of new catalysts derived from this compound is a vibrant area of research, focused on overcoming longstanding challenges in asymmetric synthesis. A significant thrust is the design of catalysts that can achieve high stereoselectivity in reactions that are traditionally difficult to control.

One notable advancement is the use of diarylprolinol silyl (B83357) ether catalysts in exo-selective and enantioselective Diels-Alder reactions of α,β-unsaturated aldehydes. organic-chemistry.org This is particularly significant because the endo-product is typically favored. By employing a catalyst like 2-[bis(3,5-bis-trifluoromethylphenyl) triethylsiloxymethyl]pyrrolidine in the presence of trifluoroacetic acid, researchers have achieved high yields and enantiomeric excesses of the less common exo-adduct. organic-chemistry.org

Furthermore, the application of these catalysts is expanding to include radical pathways, a more challenging area for achieving enantioselectivity compared to ionic reactions. rsc.org Computational studies, including Density Functional Theory (DFT), have been instrumental in understanding the conformational changes and structural deformations of the catalyst and substrates that lead to the observed stereoselectivity in these radical reactions. rsc.org

The versatility of the pyrrolidine (B122466) scaffold is also being exploited in the synthesis of complex molecular architectures. For instance, chiral N,O-ligands derived from a 1,2-dihydroimidazo[1,2-a]quinolone motif have been developed for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, leading to the efficient synthesis of biologically important 3,4-diaminopyrrolidines with excellent stereocontrol. acs.org

The following table summarizes the performance of a novel diarylprolinol silyl ether catalyst in an exo-selective Diels-Alder reaction. organic-chemistry.org

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of this compound-based catalysts with modern technologies like flow chemistry and high-throughput screening (HTS) is a key strategy for accelerating reaction optimization and enabling large-scale synthesis. acs.org

Flow chemistry offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for continuous production. researchgate.netethernet.edu.et Solid-supported this compound derivatives are particularly well-suited for flow chemistry applications. benthamdirect.com For example, polystyrene-immobilized proline derivatives have been used in packed-bed reactors for continuous-flow aldol (B89426) reactions, demonstrating high activity, selectivity, and reusability. researchgate.net This approach allows for the production of enantiomerically pure aldol adducts with reduced catalyst loading and simplified product isolation. researchgate.net

High-throughput screening methodologies are being employed to rapidly evaluate libraries of this compound-derived catalysts and optimize reaction conditions. researchgate.net This approach, often coupled with computational design, allows researchers to quickly identify the most effective catalyst for a specific transformation, significantly reducing the time and resources required for catalyst development. researchgate.netresearchgate.net The use of droplet-based microreactors is an emerging platform for high-throughput experimentation, enabling the parallel execution of numerous reactions for rapid optimization. researchgate.net

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied in the context of this compound catalysis. researchgate.net The use of organocatalysts like this compound derivatives is inherently greener than many metal-based catalytic systems, as they avoid the use of toxic and expensive heavy metals. researchgate.net

A major focus in this area is the development of recyclable catalysts and the use of environmentally benign solvents. benthamdirect.com Polymer-supported this compound catalysts are a prime example of this approach, as they can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. benthamdirect.comresearchgate.net This not only reduces waste but also improves the economic viability of the process.

Furthermore, there is a growing interest in performing this compound-catalyzed reactions in greener solvents, such as water or under solvent-free conditions. tandfonline.comvjol.info.vn While many organocatalytic reactions traditionally require organic solvents, researchers are developing new catalyst systems that are effective in aqueous media. For instance, proline-based catalysts have been shown to work in water, mimicking the efficiency of natural enzymes. researchgate.net

Exploration of Chiral Pyrrolidine Scaffolds in Materials Science

The unique chiral structure of the pyrrolidine ring is being explored for the development of novel functional materials with applications beyond catalysis. researchgate.net The incorporation of chiral pyrrolidine units into polymers and other materials can impart specific properties, such as chiroptical activity and the ability to recognize other chiral molecules.

One area of investigation is the synthesis of chiral polymers using pyrrolidine-based monomers. pnas.orgcmu.edu These polymers can exhibit helical chirality and have potential applications as chiral stationary phases for chromatography, as sensors for chiral molecules, or as ligands in asymmetric catalysis. pnas.org For example, polymer microspheres containing chiral pyrrolidine moieties have been synthesized and used as catalysts for asymmetric Michael addition reactions. researchgate.net

Another exciting frontier is the creation of chiral porous materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), functionalized with chiral pyrrolidine units. researchgate.net These materials combine the high surface area and tunable porosity of the framework with the chirality of the pyrrolidine, creating highly effective and recyclable heterogeneous catalysts. researchgate.netresearchgate.net For example, a pyrrolidine-based chiral porous polymer has been shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in water, with high yields and enantioselectivities. researchgate.net

The table below provides examples of chiral materials derived from pyrrolidine scaffolds and their applications.

Computational Design and Prediction of Novel Pyrrolidinol Derivatives for Asymmetric Synthesis

Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool in the field of asymmetric catalysis. nih.govacs.orgrsc.org These methods are being used to design and predict the efficacy of novel this compound derivatives before they are synthesized in the lab, saving significant time and resources. researchgate.net

Computational studies provide deep insights into reaction mechanisms, helping researchers to understand the origin of stereoselectivity. nih.govrsc.org By modeling the transition states of a reaction, it is possible to predict which enantiomer will be formed preferentially and to identify the key interactions between the catalyst and the substrates that control the stereochemical outcome. rsc.orgresearchgate.net For example, DFT calculations have been used to elucidate the mechanisms of diarylprolinol silyl ether-catalyzed reactions, shedding light on the structure and reactivity of important intermediates like enamines and iminium ions. nih.govacs.org

This predictive power allows for the rational design of new catalysts with improved activity and selectivity. researchgate.netrsc.org Researchers can computationally screen a large number of virtual catalyst structures and select the most promising candidates for synthesis. This "in silico" approach has been successfully used to design L-proline derivatives as organocatalysts for the asymmetric synthesis of the (S)-Wieland-Miescher ketone, with the computational predictions showing good agreement with experimental results. researchgate.net

Furthermore, computational studies are crucial for understanding more complex reaction pathways, such as those involving radical intermediates or remote functionalizations. acs.orgrsc.org They help to explain observed regioselectivities and to identify high-energy intermediates and transition states that govern the course of the reaction. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.